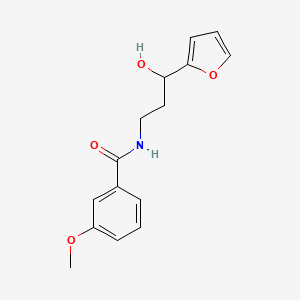

![molecular formula C14H11BrN2O3 B2794640 (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939893-38-6](/img/structure/B2794640.png)

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the combination of 2-bromobenzyl alcohol (C~7~H~7~BrO) and (Z)-(4-nitrophenyl)methylidene . The parent compounds, benzyl alcohol and bromine, contribute to the formation of this intriguing molecule. Researchers often prefer the vertical Bridgman technique for crystal growth due to its feasibility and production of high-quality single crystals .

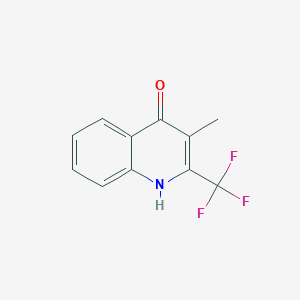

Molecular Structure Analysis

The crystal structure of 2-bromobenzyl alcohol has been determined using single-crystal X-ray diffraction . It belongs to the orthorhombic system with a non-centrosymmetric space group P212121 . This non-hygroscopic compound exhibits a bromine-based aromatic structure with acceptor and donor substituents .

Aplicaciones Científicas De Investigación

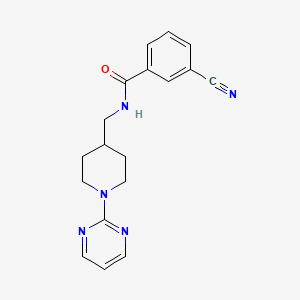

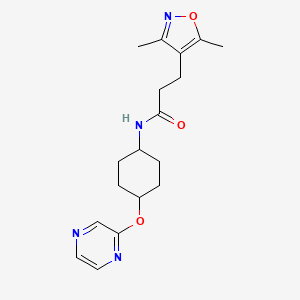

Synthesis and Characterization

Compounds similar to "(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate" have been synthesized and characterized to explore their potential applications. For instance, aromatic quaternary ammonium bromides have been prepared using novel synthetic routes. These compounds were characterized using NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction, demonstrating their structural integrity and stability (Busi et al., 2004). This foundational work underpins the potential utility of such compounds in material science and organic synthesis.

Thermal Properties

The thermal properties of new aromatic quaternary ammonium bromides have been investigated, revealing low melting points and stable decomposition temperatures for some derivatives. This insight is crucial for applications in material science, where thermal stability is a key consideration (Busi et al., 2004).

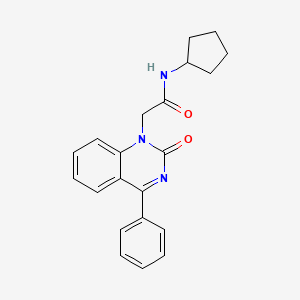

Polymer Chemistry Applications

A notable application in polymer chemistry involves the synthesis of a cationic polymer that transitions to a zwitterionic form upon light irradiation. This property was utilized for DNA condensation and release, as well as switching antibacterial activity, demonstrating the compound's potential in biomedical applications (Sobolčiak et al., 2013).

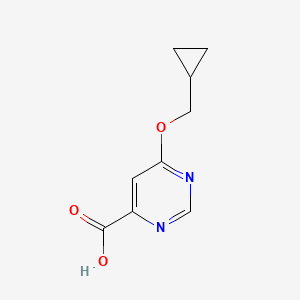

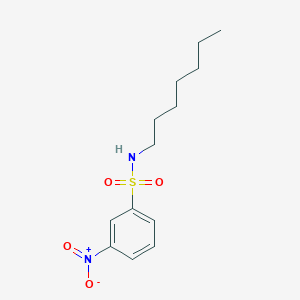

Organic Synthesis Applications

In organic synthesis, aromatic halides have been used as reagents in the bromination and iodination of arene-tethered diols, showcasing the versatility of these compounds in synthesizing complex organic molecules (Yin et al., 2022).

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-14-4-2-1-3-12(14)10-16(18)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPNCSBTLQGEQY-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)

![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)

![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)

![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)